3-Butoxy-4-(trifluoromethoxy)phenylboronic acid
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Description
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H14BF3O4 and its molecular weight is 278.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound; 98% is 278.0937236 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a type of organoboron reagent . These reagents are primarily used in Suzuki–Miyaura (SM) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the palladium complexes used in these reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . This process is part of a larger reaction mechanism that also includes oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling pathway . This pathway is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to provide the nucleophilic organic groups that are transferred from boron to palladium during transmetalation .
Pharmacokinetics
It’s worth noting that the compound’s use in sm coupling reactions suggests it has properties that allow it to remain stable and readily prepared under the mild and functional group tolerant conditions of these reactions .
Result of Action
Action Environment
The action of this compound is influenced by the reaction conditions of the SM coupling process . These conditions are exceptionally mild and tolerant of various functional groups , which allows the compound to remain stable and effective in a wide range of environments
Biochemical Analysis
Biochemical Properties
3-Butoxy-4-(trifluoromethoxy)phenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in the synthesis of biologically active molecules including lactate dehydrogenase inhibitors for use against cancer cell proliferation .
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Given its role in the synthesis of biologically active molecules, it can be inferred that it may have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in the context of the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in transmetalation, a process where it is transferred from boron to palladium .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented in the literature. It is known that the compound is relatively stable, readily prepared, and generally environmentally benign .
Metabolic Pathways
The metabolic pathways involving this compound are not well-documented in the literature. It is known that the compound can be converted into a broad range of functional groups .
Properties
IUPAC Name |
[3-butoxy-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF3O4/c1-2-3-6-18-10-7-8(12(16)17)4-5-9(10)19-11(13,14)15/h4-5,7,16-17H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRMMLWHBEACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)OCCCC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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